Superior Selectivity Profile Eliminates H1-Mediated Sedation and Weight Gain Liabilities
S 32212 hydrochloride displays negligible affinity for histamine H1 receptors, in stark contrast to mirtazapine, a clinically used NaSSA that acts as a potent H1 antagonist [1]. This difference is critical: H1 antagonism is the strongest predictor of antidepressant-induced weight gain and sedation [2]. While mirtazapine has a reported Ki of ~1 nM for the H1 receptor, S 32212 shows no significant binding at concentrations up to 10 μM in a broad panel of 80 targets [1]. The 70-fold selectivity window for its primary targets (5-HT2C and α2-adrenoceptors) further underscores its cleaner profile .
| Evidence Dimension | Histamine H1 receptor binding affinity |
|---|---|
| Target Compound Data | Negligible affinity (Ki >10 μM) |
| Comparator Or Baseline | Mirtazapine: Ki ≈ 1 nM |
| Quantified Difference | >10,000-fold lower affinity for S 32212 |
| Conditions | Radioligand binding assay |
Why This Matters
This selectivity translates to a preclinical profile devoid of the sedation and weight gain liabilities associated with mirtazapine, making S 32212 a cleaner tool for dissecting the antidepressant effects of combined 5-HT2C inverse agonism and α2 antagonism.
- [1] Millan, M. J., et al. (2012). S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization. Journal of Pharmacology and Experimental Therapeutics, 340(3), 750-764. View Source
- [2] Salvi, V., Mencacci, C., & Barone-Adesi, F. (2016). H1-histamine receptor affinity predicts weight gain with antidepressants. European Neuropsychopharmacology, 26(10), 1673-1677. View Source
